4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a complex organic compound that belongs to the class of cyclopropaquinolines This compound is characterized by a cyclopropane ring fused to a quinoline structure, which imparts unique chemical properties and reactivity
Preparation Methods
The synthesis of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. For instance, compounds similar to 1a,7b-dihydro-1H-cyclopropa[c]cinnolines undergo reactions in boiling acetic acid to yield the desired cyclopropaquinoline structure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Rearrangement: Under acidic conditions, the cyclopropane ring can undergo rearrangement, leading to different structural isomers.
Scientific Research Applications
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit tumor cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties .
Comparison with Similar Compounds
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other cyclopropaquinoline derivatives, such as:
4-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound has a similar structure but differs in the degree of saturation and functional groups.
1a,7b-dihydro-1H-cyclopropa[c]cinnolines: These compounds undergo similar reactions and have comparable reactivity but differ in their specific applications and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13) |
InChI Key |
OCMRWWJATPVGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CC3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.